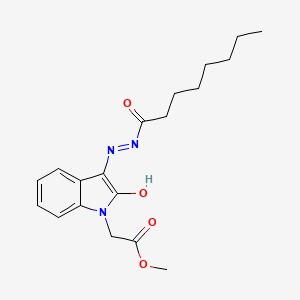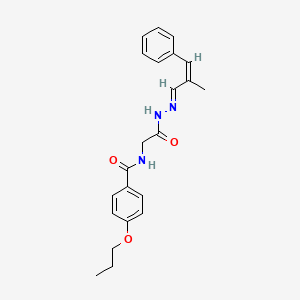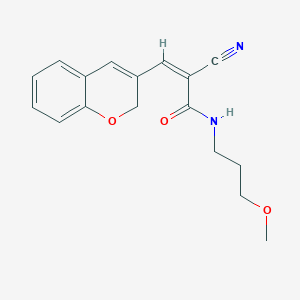![molecular formula C29H30N4O4S B12035610 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12035610.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C27H25Br3N4O2S , is a fascinating fusion of aromatic rings, heterocycles, and functional groups. Let’s break it down:
Triazole Ring: The central triazole ring (4H-1,2,4-triazol-3-yl) provides rigidity and contributes to its unique properties.
Phenyl Groups: The tert-butylphenyl and methoxyphenyl groups add steric bulk and electronic effects.
Sulfanyl Group: The sulfanyl (thiol) group enhances reactivity and can participate in various reactions.
Benzodioxin Ring: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety imparts additional complexity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist, but one common approach involves coupling a triazole precursor with the benzodioxin derivative. For example:
Triazole Synthesis: Start with a 4H-1,2,4-triazole-3-thiol and react it with an appropriate electrophile (e.g., bromoacetamide) to form the triazole scaffold.
Benzodioxin Formation: Introduce the benzodioxin ring by reacting a suitable precursor (e.g., 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) with the triazole intermediate.
Industrial Production:: While not widely produced industrially, research labs synthesize this compound for its intriguing properties.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or benzodioxin moiety is feasible.
Substitution: Halogenation or other substitutions occur at the phenyl rings.
Oxidation: Oxone, mCPBA, or peracids.
Reduction: Hydrogenation (Pd/C, H2), metal hydrides (LiAlH4).
Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Reduced triazole or benzodioxin variants.
- Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential drug development due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its electronic properties.
Wirkmechanismus
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide:
Eigenschaften
Molekularformel |
C29H30N4O4S |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C29H30N4O4S/c1-29(2,3)20-7-5-19(6-8-20)27-31-32-28(33(27)22-10-12-23(35-4)13-11-22)38-18-26(34)30-21-9-14-24-25(17-21)37-16-15-36-24/h5-14,17H,15-16,18H2,1-4H3,(H,30,34) |
InChI-Schlüssel |
DDNLKKQSKHGFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-methyl-2-thiophenyl)methylideneamino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12035551.png)

![6-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12035557.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12035568.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12035571.png)
![4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035574.png)


![1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035606.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12035615.png)
